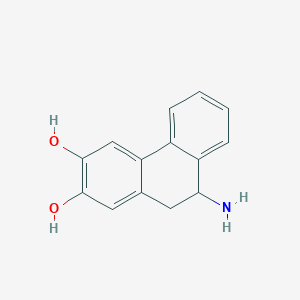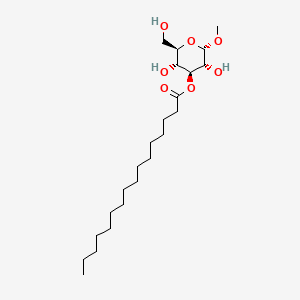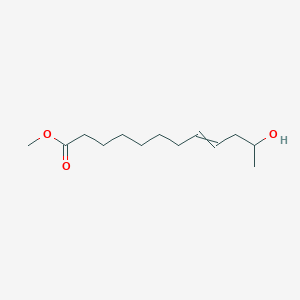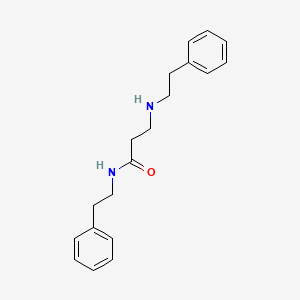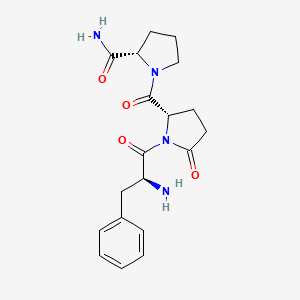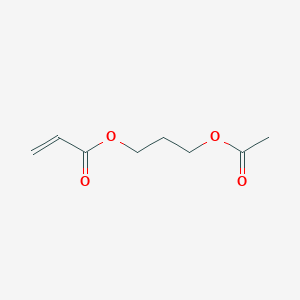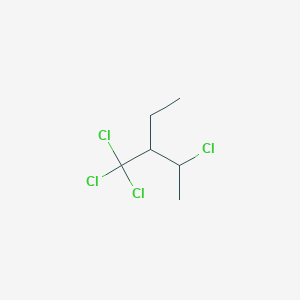
2-Chloro-3-(trichloromethyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(trichloromethyl)pentane is an organic compound with the molecular formula C6H10Cl4. It is a chlorinated derivative of pentane, characterized by the presence of both chloro and trichloromethyl groups. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trichloromethyl)pentane typically involves the chlorination of 3-(trichloromethyl)pentane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The raw materials are fed into a reactor where chlorine gas is introduced. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The purity of the final product is ensured through multiple purification steps, including recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(trichloromethyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trichloromethyl groups can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Elimination: Strong bases like sodium ethoxide or potassium hydroxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed
Substitution: Products include various substituted pentanes.
Elimination: Alkenes such as 2-pentene or 3-pentene.
Oxidation: Alcohols or carboxylic acids depending on the extent of oxidation.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(trichloromethyl)pentane is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: Used in studies involving the interaction of chlorinated compounds with biological systems.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(trichloromethyl)pentane involves its reactivity with nucleophiles and bases. The chloro and trichloromethyl groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a starting material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-methylpentane
- 3-Chloro-2-methylpentane
- 2-Chloro-2-methylpentane
Uniqueness
2-Chloro-3-(trichloromethyl)pentane is unique due to the presence of both chloro and trichloromethyl groups, which impart distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and industrial applications, where such functionalities are required.
Eigenschaften
CAS-Nummer |
66520-48-7 |
|---|---|
Molekularformel |
C6H10Cl4 |
Molekulargewicht |
223.9 g/mol |
IUPAC-Name |
2-chloro-3-(trichloromethyl)pentane |
InChI |
InChI=1S/C6H10Cl4/c1-3-5(4(2)7)6(8,9)10/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
BHMRLSIVDIPRHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)Cl)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)
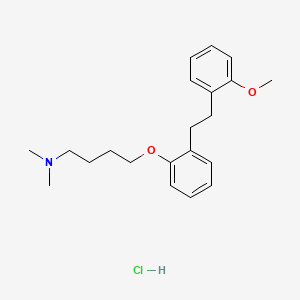
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)

